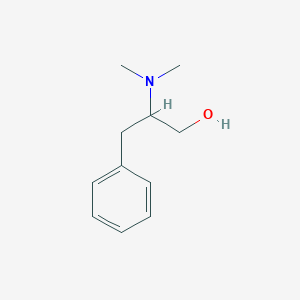

2-(Dimethylamino)-3-phenylpropan-1-ol

概要

説明

2-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO. This compound features a dimethylamino group attached to a phenylpropanol backbone. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol typically involves the reaction of benzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: 2-(Dimethylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde or benzophenone derivatives.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted phenylpropanol derivatives.

科学的研究の応用

2-(Dimethylamino)-3-phenylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(Dimethylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The compound’s effects are mediated through its binding to specific receptors and altering their function .

類似化合物との比較

2-(Dimethylamino)ethanol: Known for its use in the synthesis of pharmaceuticals and as a corrosion inhibitor.

Dimethylaminopropylamine: Used in the production of surfactants and as a curing agent for epoxy resins.

Dimethylaminopyridine: A catalyst in various organic reactions

Uniqueness: 2-(Dimethylamino)-3-phenylpropan-1-ol stands out due to its unique structure, which combines a dimethylamino group with a phenylpropanol backbone. This combination imparts distinct chemical and biological properties, making it valuable in diverse applications .

生物活性

2-(Dimethylamino)-3-phenylpropan-1-ol, also known as DMPPA , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 179.26 g/mol

- Structure : The compound features a dimethylamino group and a phenyl group attached to a propanol backbone, which contributes to its biological activity.

DMPPA primarily interacts with neurotransmitter receptors, influencing various neurological pathways. Its mechanism can be summarized as follows:

- Receptor Interaction : DMPPA has been shown to bind to adrenergic and dopaminergic receptors, modulating neurotransmitter release and uptake.

- Neurotransmitter Systems : The compound affects the levels of neurotransmitters such as dopamine and norepinephrine, potentially leading to changes in mood and behavior .

- Enzyme Modulation : DMPPA may inhibit or activate specific enzymes involved in neurotransmitter metabolism, altering synaptic transmission .

Neuropharmacological Effects

Research indicates that DMPPA exhibits several neuropharmacological effects:

- Antidepressant-like Activity : In animal models, DMPPA has demonstrated potential antidepressant effects, likely due to its influence on serotonin and norepinephrine levels.

- Cognitive Enhancement : Studies suggest that DMPPA may improve cognitive functions by enhancing cholinergic activity in the brain.

Toxicity and Safety Profile

The safety profile of DMPPA has been assessed in various studies:

- Toxicity Studies : At lower doses, DMPPA appears to be safe with minimal adverse effects; however, higher doses can lead to toxicity characterized by neurobehavioral changes.

- Metabolic Pathways : The compound undergoes metabolic transformations that may affect its bioavailability and toxicity .

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of DMPPA in a rat model. Results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups .

Study 2: Cognitive Function Enhancement

In another experiment involving aged mice, administration of DMPPA improved performance in memory tasks. This effect was attributed to enhanced cholinergic signaling, supporting the compound's potential use in treating cognitive decline associated with aging.

Data Summary

The following table summarizes key findings from research studies on DMPPA:

| Study | Biological Effect | Model Used | Key Findings |

|---|---|---|---|

| 1 | Antidepressant | Rat Model | Reduced immobility time; increased serotonin levels |

| 2 | Cognitive Enhancement | Aged Mice | Improved memory performance; enhanced cholinergic activity |

| 3 | Neurotransmitter Modulation | In Vitro | Increased dopamine release; inhibition of reuptake |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(Dimethylamino)-3-phenylpropan-1-ol with high enantiomeric purity, and how can they be addressed methodologically?

- Answer : The stereochemistry of this compound is critical for pharmacological applications, as enantiomers may exhibit divergent biological activities. Traditional methods often yield racemic mixtures, necessitating chiral resolution techniques like enzymatic kinetic resolution or asymmetric catalysis. For example, using chiral auxiliaries during the reduction of the intermediate ketone (e.g., 3-(dimethylamino)-1-phenylpropan-1-one) with enantioselective catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee) . Optimizing reaction conditions (temperature, solvent polarity) and employing advanced purification methods (chiral HPLC) are also critical for isolating the desired enantiomer .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

- Answer : Stability testing under varying conditions (pH, temperature, light exposure) is essential. The compound’s tertiary amine group is prone to oxidation; thus, storage under inert gas (argon/nitrogen) in amber glassware at −20°C is recommended. Analytical techniques like NMR and HPLC should be used periodically to monitor degradation products .

Q. What are the optimal protocols for characterizing the compound’s purity and structural integrity?

- Answer : Combine multiple techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity.

- Spectroscopy : H/C NMR to confirm functional groups (e.g., dimethylamino at δ ~2.2–2.5 ppm, phenyl protons at δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, 179.26 g/mol) .

- X-ray crystallography (if crystalline): Resolve absolute configuration using SHELXL or OLEX2 software .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and optimizing synthetic routes?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during key reactions (e.g., reduction of the ketone intermediate). Software like Gaussian or ORCA can predict activation energies and guide solvent/catalyst selection . Retrosynthetic analysis tools (e.g., Pistachio/Reaxys databases) enable one-step synthesis planning by identifying feasible precursors .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

- Answer : Contradictions often arise from differences in enantiomeric purity, assay conditions, or cell models. Mitigation strategies include:

- Standardization : Use USP/EP reference standards for biological assays .

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC values in neuropharmacological assays) .

- Meta-analysis : Compare data across studies using platforms like PubChem or DSSTox to identify outliers .

Q. How can the compound’s chiral centers be exploited in designing enantioselective catalysts or pharmaceuticals?

- Answer : The (R)-enantiomer may act as a chiral ligand in asymmetric catalysis (e.g., hydrogenation of ketones). For drug development, molecular docking studies (AutoDock Vina) can predict enantiomer-specific binding to targets like serotonin receptors. Pharmacokinetic profiling (e.g., CYP450 metabolism) is required to assess therapeutic potential .

Q. Safety and Handling

Q. What personal protective equipment (PPE) and safety protocols are mandatory when handling this compound?

- Answer : Required PPE includes:

- Respiratory : NIOSH-approved respirator for aerosol prevention.

- Gloves : Nitrile or neoprene gloves (chemical resistance tested via ASTM F739).

- Eye protection : OSHA-compliant goggles.

Emergency protocols: Immediate decontamination with water for skin/eye contact; artificial respiration if inhaled .

特性

IUPAC Name |

2-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJAUYRBYPFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-28-8 | |

| Record name | NSC45499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。